5-Nitro-3-Benzofuranone

Medicinal Chemistry Process Chemistry Dronedarone Synthesis

5-Nitro-3-benzofuranone (CAS 25158-68-3), systematically named 5-nitro-1-benzofuran-3(2H)-one, is a heterocyclic building block belonging to the benzofuranone family with the molecular formula C8H5NO4 and a molecular weight of 179.13 g/mol. It is primarily recognized not as a final biologically active molecule, but as an indispensable, position-specific intermediate in the multi-step synthesis of the FDA-approved antiarrhythmic drug dronedarone, where the 5-nitro group is essential for subsequent transformations.

Molecular Formula C8H5NO4
Molecular Weight 179.13 g/mol
CAS No. 25158-68-3
Cat. No. B3255211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-3-Benzofuranone
CAS25158-68-3
Molecular FormulaC8H5NO4
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1C(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C8H5NO4/c10-7-4-13-8-2-1-5(9(11)12)3-6(7)8/h1-3H,4H2
InChIKeyROBFLDVWFBLZKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-3-Benzofuranone (CAS 25158-68-3): Proven Intermediate for Dronedarone and Specialized Heterocyclic Synthesis


5-Nitro-3-benzofuranone (CAS 25158-68-3), systematically named 5-nitro-1-benzofuran-3(2H)-one, is a heterocyclic building block belonging to the benzofuranone family with the molecular formula C8H5NO4 and a molecular weight of 179.13 g/mol . It is primarily recognized not as a final biologically active molecule, but as an indispensable, position-specific intermediate in the multi-step synthesis of the FDA-approved antiarrhythmic drug dronedarone, where the 5-nitro group is essential for subsequent transformations . Its value in R&D and industrial procurement is intrinsically tied to its precise regiochemistry, which enables a specific Claisen-type condensation and later reduction steps that its other nitrobenzofuranone isomers cannot replicate [1].

Why 5-Nitro-3-Benzofuranone Cannot Be Replaced by Other Nitrobenzofuranone Isomers


Procurement of a generic 'nitrobenzofuranone' without verifying the carbonyl's position is a critical failure point. The compound 5-nitro-2(3H)-benzofuranone (CAS 21997-23-9), for instance, possesses its carbonyl at the 2-position, fundamentally altering its reactivity, particularly in the Claisen condensation with pentanoic anhydride that forms the core dronedarone backbone [1]. Likewise, substitution with 4-, 6-, or 7-nitro-3-benzofuranone isomers (CAS 1199783-06-6, 1199783-01-1, 20143-57-1) places the electron-withdrawing nitro group at a non-productive site, which disrupts the requisite downstream chemistry, such as the selective reduction of the 5-nitro group to the 5-amino derivative for sulfonamide formation [2]. Interchanging these compounds leads to synthetic dead-ends and off-target intermediates, making exact positional fidelity a hard prerequisite for successful synthesis [3].

Quantitative Selection Evidence for 5-Nitro-3-Benzofuranone (CAS 25158-68-3) Against Closest Analogs


Exclusive Reactivity as the Direct Dronedarone Backbone Precursor

The 3-oxo benzofuranone scaffold is the required substrate for the industrial synthesis of dronedarone's core. According to the foundational patent EP 1 116 719 and confirmed in U.S. Patent 6,984,741, 5-nitro-3(2H)-benzofuranone (this compound) reacts specifically with pentanoic anhydride and pentanoic acid to form 3-(1-hydroxypentylidene)-5-nitro-3H-benzofuran-2-one. In stark contrast, the 2-oxo regioisomer 5-nitro-2(3H)-benzofuranone (CAS 21997-23-9) cannot participate in this pivotal Claisen condensation due to the absence of an enolizable alpha-proton adjacent to the cyclic oxygen, making it synthetically inert for this validated route [1]. This reaction is the first committed step toward 2-(n-butyl)-5-nitrobenzofuran, the key intermediate in all patented dronedarone syntheses [2].

Medicinal Chemistry Process Chemistry Dronedarone Synthesis

Validated Chemoselective Reduction of the 5-Nitro Group to a 5-Amino Derivative

The precise reduction of the 5-nitro group to a 5-amino function is a critical quality attribute. U.S. Patent 6,984,741 describes the reduction of 5-nitrobenzofuran-3(2H)-one derivatives using sodium borohydride in ethanol or catalytic transfer hydrogenation to yield the corresponding 5-amino compounds [1]. This is directly contrasted with the reduction of 4- or 6-nitrobenzofuranones, where steric and electronic factors lead to different reduction kinetics and side-product profiles [1]. While the patent predominantly discusses 2-substituted derivatives, the core 5-nitro-3(2H)-benzofuranone scaffold is the universal starting point for these transformations. Using the 7-nitro isomer would place the resulting amine at an incorrect position, yielding a non-functionalized intermediate unsuitable for subsequent acylation or sulfonylation steps in drug synthesis [1].

Organic Synthesis Catalytic Hydrogenation Amine Synthesis

Verified Analytical Specifications and Purity Profile for Commercial Sourcing

For procurement, verified purity and well-characterized physicochemical properties are a source of differentiation. 5-Nitro-3-benzofuranone (CAS 25158-68-3) is commercially available with a vendor-specified standard purity of 97% (HPLC), a boiling point of 366.1±42.0 °C at 760 mmHg, and a density of 1.5±0.1 g/cm³ [REFS-1, REFS-2]. In comparison, the 4- and 6-nitro isomers (CAS 1199783-06-6 and 1199783-01-1) are often available as 'organic synthesis intermediates' with minimal publicly disclosed analytical data beyond molecular weight, introducing uncertainty in their quality for reproducible research [1]. This level of specification for the 5-nitro-3-oxo isomer reduces the risk of batch variability.

Analytical Chemistry Quality Control Procurement

Confirmed Scaffold for Exploring MAO-B Inhibition in 3-Coumaranone Series

The 3-coumaranone [benzofuran-3(2H)-one] scaffold, for which this compound is the 5-nitro derivative, has been established as a privileged structure for potent and selective human MAO-B inhibition. A 2015 study on 20 3-coumaranone derivatives reported that they selectively inhibit human MAO-B with IC50 values ranging from 0.004 to 1.05 µM, with nine compounds exhibiting IC50 < 0.05 µM [1]. While 5-nitro-3-benzofuranone itself was not directly assayed in this study, the data establishes the critical importance of the core 3(2H)-one scaffold for this activity. In contrast, the 2(3H)-one scaffold (coumaran-2-one) lacks this reported pharmacological profile, making the 3-oxo compound (CAS 25158-68-3) the correct starting material for any medicinal chemist investigating nitro-substitution effects on MAO-B activity in this series [1].

Medicinal Chemistry Neurodegenerative Disease Enzyme Inhibition

High-Value Application Scenarios for Procuring 5-Nitro-3-Benzofuranone (CAS 25158-68-3)


Dronedarone Intermediate Synthesis & Process Chemistry Scale-Up

This is the primary industrial application. As evidenced by its exclusive reactivity with pentanoic anhydride to form the dronedarone backbone [1], a process chemist scaling up the patented Sanofi or Bayer routes to dronedarone can only use this specific 3-oxo isomer. Any other nitrobenzofuranone will fail to produce the required 2-(n-butyl)-5-nitrobenzofuran intermediate, making this compound the sole viable starting material for GMP or kilo-lab synthesis.

Synthesis of 5-Amino-Benzofuranone for Targeted Covalent Inhibitors

The documented ability to chemoselectively reduce the 5-nitro group to a 5-amino function [2] makes this compound an ideal precursor for generating amine-functionalized building blocks. A medicinal chemist synthesizing a library of sulfonamides or amides for kinase or protease inhibition would procure this compound specifically to place the vector at the 5-position of the benzofuranone core, a regiochemistry predetermined by the choice of starting material.

Medicinal Chemistry Exploration of Nitro-Substituted 3-Coumaranone MAO-B Inhibitors

For a neuroscience drug discovery program investigating Parkinson's disease therapies, the 3-coumaranone scaffold is a validated lead for selective MAO-B inhibition [3]. 5-Nitro-3-benzofuranone serves as a key building block to explore the electronic and steric effects of a nitro substituent on the benzofuranone ring's MAO-B potency. The 2-coumaranone analog would be irrelevant in this context, as the core scaffold's activity is tied to the 3-oxo moiety.

Chemical Biology Tool for Nitroreductase (NTR) Substrate Profiling

The presence of a reducible nitro group on a well-characterized aromatic core makes 5-nitro-3-benzofuranone a candidate for profiling nitroreductase enzymes or designing hypoxia-activated prodrugs. Its analytical purity (97% HPLC) ensures batch-to-batch reproducibility, and its well-defined physical properties allow for precise formulation. This provides an advantage over less pure, poorly characterized nitro isomer building blocks.

Quote Request

Request a Quote for 5-Nitro-3-Benzofuranone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.